In Vivo Tumor Growth Inhibition Validates SCH-451659 as a Benchmark for Functional Activity
SCH-451659 (STX1383) demonstrated significant inhibition of androgen-dependent tumor growth in a castrated male MF-1 mouse xenograft model bearing LNCaP(HSD3) prostate cancer cells [1]. In this model, tumor growth was stimulated by androstenedione. Treatment with SCH-451659 resulted in a significant reduction in tumor volume compared to vehicle control [1]. Critically, this in vivo efficacy provides a higher standard of functional validation than in vitro IC50 data alone and positions SCH-451659 as a key reference compound. For comparison, while many 17β-HSD3 inhibitors, including STX2171 (IC50 ~200 nM) [2], show in vitro activity, their in vivo efficacy is not always demonstrated or published, making SCH-451659 a more robust positive control for functional studies.
| Evidence Dimension | In Vivo Tumor Growth Inhibition (Xenograft Model) |
|---|---|
| Target Compound Data | Significant inhibition of androstenedione-stimulated tumor growth |
| Comparator Or Baseline | Vehicle control; other 17β-HSD3 inhibitors (e.g., STX2171) lack published in vivo efficacy data |
| Quantified Difference | Statistically significant reduction in tumor volume; comparator lacked in vivo data |
| Conditions | Castrated male MF-1 mice, LNCaP(HSD3) xenograft, androstenedione stimulus, 4-week treatment period |
Why This Matters
This data confirms that SCH-451659's target engagement translates to a meaningful biological outcome in a disease-relevant animal model, a critical differentiator for researchers selecting a validated tool for advanced preclinical studies.
- [1] Day JM, Foster PA, Tutill HJ, et al. STX2171, a 17β-hydroxysteroid dehydrogenase type 3 inhibitor, is efficacious in vivo in a novel hormone-dependent prostate cancer model. Endocr Relat Cancer. 2013;20(1):53-64. View Source
- [2] Day JM, et al. STX2171... Endocr Relat Cancer. 2013;20(1):53-64. View Source
